molecular formula C9H9N3OS B2994131 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one CAS No. 287198-21-4

3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one

Cat. No. B2994131
CAS RN: 287198-21-4
M. Wt: 207.25
InChI Key: CNFXQIYLIVAGEX-UHFFFAOYSA-N
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Description

“3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one” is a chemical compound that has been studied in the field of medicinal chemistry . It’s part of a series of novel heterocyclic compounds designed for potential biological activities .

Scientific Research Applications

Electrochemical Properties

  • Reversible Reducibility in Complexes: A study by Majouga et al. (2005) investigated a CoII complex with an anionic 2-thiohydantoin-type ligand, which includes derivatives similar to 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one. This complex exhibited reversible electrochemical reduction, demonstrating significant potential in electrochemical applications (Majouga et al., 2005).

Synthesis and Enzyme Inhibition

  • Enzyme Inhibitory Activity: Qamar et al. (2018) synthesized a variety of thioxoimidazolidin-4-ones derivatives, including those related to 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one, and tested them for enzyme inhibitory activities. They found that these compounds demonstrated significant inhibitory effects on enzymes like α-glucosidase and α-amylase, indicating potential therapeutic applications (Qamar et al., 2018).

Spectroscopic and Biological Assignments

  • Eco-Friendly Synthesis and Characterization: A study by Alosaimi et al. (2021) focused on an eco-friendly synthesis of a ligand similar to 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one, utilizing microwave irradiation. This compound was then used to create metal complexes, which were characterized and evaluated for their biological activities against bacteria and fungi (Alosaimi et al., 2021).

Antimicrobial and Cytotoxic Activities

  • Synthesis for Biological Evaluation: Research by Feitoza et al. (2012) involved synthesizing derivatives of thioxoimidazolidin-4-one, similar to 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one, and evaluating their antimicrobial and cytotoxic activities. The study highlighted the potential of these compounds in developing new antimicrobial and anticancer agents (Feitoza et al., 2012).

Anti-Inflammatory and Analgesic Effects

  • Biological Evaluation of Derivatives: A study by Ranga et al. (2013) synthesized pyridine derivatives of thiazolidin-4-ones and evaluated them for their anti-inflammatory and analgesic effects. This research indicates the potential medical applications of compounds structurally related to 3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one (Ranga et al., 2013).

properties

IUPAC Name

3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFXQIYLIVAGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-one

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